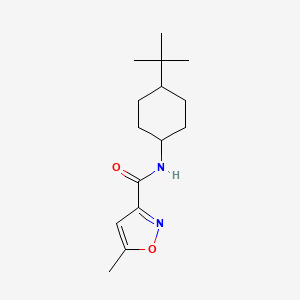
N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide, also known as A-84543, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. A-84543 belongs to the class of compounds known as isoxazolecarboxamides, which have been shown to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide involves binding to the α4β2 subtype of nAChRs. This binding results in the activation of these receptors, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of neuronal excitability. Additionally, N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its potency and selectivity for the α4β2 subtype of nAChRs. This allows for the specific investigation of the role of these receptors in various physiological processes. However, one limitation of using N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide in scientific research. One potential area of investigation is the role of α4β2 nAChRs in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more selective and potent agonists of α4β2 nAChRs could lead to the development of novel therapeutic agents for the treatment of these disorders. Finally, the investigation of the potential off-target effects of N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide could help to improve the interpretation of experimental results and the development of more specific pharmacological tools.
Métodos De Síntesis
The synthesis of N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide involves the reaction of 4-tert-butylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by treatment with acetic anhydride to form the isoxazole ring. The final step involves the reaction of the isoxazole with methylamine to form the desired compound.
Aplicaciones Científicas De Investigación
N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide has been used extensively in scientific research as a pharmacological tool to investigate the role of nicotinic acetylcholine receptors (nAChRs) in a variety of physiological processes. Specifically, N-(4-tert-butylcyclohexyl)-5-methyl-3-isoxazolecarboxamide has been shown to be a potent and selective agonist of the α4β2 subtype of nAChRs.
Propiedades
IUPAC Name |
N-(4-tert-butylcyclohexyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-9-13(17-19-10)14(18)16-12-7-5-11(6-8-12)15(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGVKANLULJBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCC(CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-(2-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174769.png)
![8-bromo-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5174776.png)
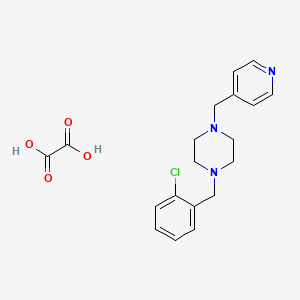
![5-[4-(difluoromethoxy)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5174820.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B5174830.png)
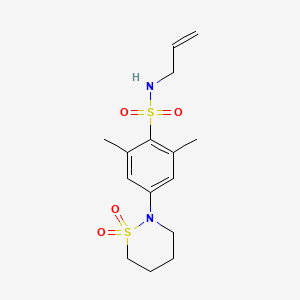
![2-{[4-(2,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B5174838.png)
![2,3-di-2-pyridinyl-N-[3-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5174841.png)
![N-(4-fluorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5174843.png)
![2-[(4-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B5174849.png)
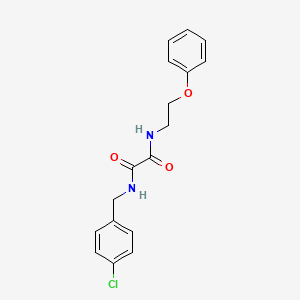
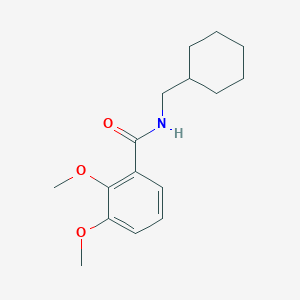

![8-[2-(4-nitrophenoxy)ethoxy]quinoline](/img/structure/B5174866.png)